1-(2-CHLOROPHENYL)-3,6,6-TRIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Overview
Description
1-(2-Chlorophenyl)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization using hydrazine hydrate to yield the desired indazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other indazole derivatives and 2-chlorophenyl compounds. Similar compounds include:
2-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chlorobenzonitrile: Another 2-chlorophenyl compound with different chemical properties and applications.
Indazole Derivatives: Compounds like 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole, which have shown various biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-7-5-4-6-11(12)17/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRQQUXYXHLFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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